molecular formula C15H15NaO4 B12425806 Fenoprofen-13C6(sodium salt hydrate)

Fenoprofen-13C6(sodium salt hydrate)

Cat. No.: B12425806
M. Wt: 288.22 g/mol
InChI Key: MUQAHZSOOWLDJC-UWTURDRMSA-M
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Description

Fenoprofen-13C6(sodium salt hydrate) is a labeled form of Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Fenoprofen. Fenoprofen itself is used to relieve symptoms of arthritis, such as inflammation, swelling, stiffness, and joint pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenoprofen-13C6(sodium salt hydrate) involves the incorporation of stable heavy isotopes of carbon (13C) into the Fenoprofen molecule. This is typically achieved through a series of chemical reactions that replace the standard carbon atoms with 13C-labeled carbon atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Fenoprofen-13C6(sodium salt hydrate) involves large-scale chemical synthesis using isotopically labeled precursors. The process is carefully controlled to ensure high purity and isotopic enrichment. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Fenoprofen-13C6(sodium salt hydrate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenoprofen-13C6(sodium salt hydrate) may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Fenoprofen-13C6(sodium salt hydrate) is widely used in scientific research, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to track the distribution and breakdown of Fenoprofen in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Fenoprofen.

    Industry: Applied in the development of new drugs and formulations.

Mechanism of Action

Fenoprofen-13C6(sodium salt hydrate) exerts its effects by inhibiting the enzyme prostaglandin synthetase, which is involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Fenoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID used to relieve pain and inflammation.

    Naproxen: An NSAID with similar uses but a longer duration of action.

    Ketoprofen: An NSAID with similar anti-inflammatory properties.

Uniqueness

Fenoprofen-13C6(sodium salt hydrate) is unique due to its isotopic labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C15H15NaO4

Molecular Weight

288.22 g/mol

IUPAC Name

sodium;2-[3-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenyl]propanoate;hydrate

InChI

InChI=1S/C15H14O3.Na.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2-11H,1H3,(H,16,17);;1H2/q;+1;/p-1/i2+1,3+1,4+1,7+1,8+1,13+1;;

InChI Key

MUQAHZSOOWLDJC-UWTURDRMSA-M

Isomeric SMILES

CC(C1=CC(=CC=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)[O-].O.[Na+]

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Na+]

Origin of Product

United States

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